molecular formula C16H14O4 B185381 Benzoic acid, 2-(benzoyloxy)-, ethyl ester CAS No. 110519-56-7

Benzoic acid, 2-(benzoyloxy)-, ethyl ester

Cat. No. B185381
M. Wt: 270.28 g/mol
InChI Key: DYUMTASZJHGOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-(benzoyloxy)-, ethyl ester, also known as ethyl benzoate, is a colorless liquid with a pleasant odor. It is commonly used as a flavor and fragrance ingredient in the food and cosmetic industries. However, it also has important applications in scientific research due to its unique properties.

Mechanism Of Action

Ethyl benzoate acts as a nucleophile in many chemical reactions due to the presence of the ester functional group. It can undergo hydrolysis, reduction, and other reactions that are important in organic chemistry.

Biochemical And Physiological Effects

Ethyl benzoate has been shown to have antioxidant properties in vitro, which may have potential health benefits. However, more research is needed to determine its effects on human health.

Advantages And Limitations For Lab Experiments

One advantage of using Benzoic acid, 2-(benzoyloxy)-, ethyl ester benzoate in lab experiments is its low toxicity and low cost. However, it is also volatile and has a strong odor, which can be a disadvantage in certain experiments. Additionally, it may react with certain chemicals, so caution should be taken when using it in combination with other compounds.

Future Directions

There are many potential future directions for research involving Benzoic acid, 2-(benzoyloxy)-, ethyl ester benzoate. One area of interest is its potential use as a natural preservative in food and cosmetic products. Another potential application is in the development of new drugs with antioxidant properties. Additionally, more research is needed to fully understand its chemical behavior and potential uses in organic synthesis.

Synthesis Methods

The most common method for synthesizing Benzoic acid, 2-(benzoyloxy)-, ethyl ester benzoate is the Fischer esterification process. This involves reacting benzoic acid with ethanol in the presence of a catalyst, typically sulfuric acid. The reaction produces Benzoic acid, 2-(benzoyloxy)-, ethyl ester benzoate and water.

Scientific Research Applications

Ethyl benzoate has been widely used in scientific research as a model compound for studying the behavior of esters in various chemical reactions. It is also used as a solvent and reagent in organic synthesis.

properties

CAS RN

110519-56-7

Product Name

Benzoic acid, 2-(benzoyloxy)-, ethyl ester

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 2-benzoyloxybenzoate

InChI

InChI=1S/C16H14O4/c1-2-19-16(18)13-10-6-7-11-14(13)20-15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

DYUMTASZJHGOHU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

Origin of Product

United States

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